Dde-L-lys(boc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

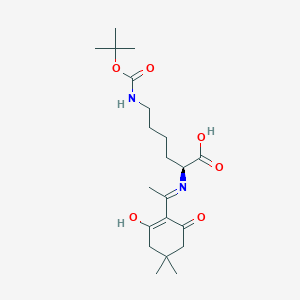

Dde-L-lys(boc)-OH is a compound used in peptide synthesis, particularly in the protection of amino groups. The compound consists of a lysine residue with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the alpha-amino group and a Boc (tert-butoxycarbonyl) protecting group on the epsilon-amino group. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable tool in the synthesis of complex peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dde-L-lys(boc)-OH typically involves the protection of the lysine residue. The process begins with the protection of the epsilon-amino group of lysine using the Boc protecting group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The alpha-amino group is then protected using the Dde group, which is introduced by reacting the Boc-protected lysine with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Types of Reactions:

Deprotection Reactions: this compound undergoes selective deprotection reactions. The Dde group can be removed using hydrazine or hydroxylamine, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid.

Substitution Reactions: The deprotected amino groups can undergo substitution reactions with various electrophiles to introduce new functional groups.

Common Reagents and Conditions:

Hydrazine or Hydroxylamine: Used for the removal of the Dde group.

Trifluoroacetic Acid: Used for the removal of the Boc group.

Electrophiles: Used for substitution reactions after deprotection.

Major Products Formed:

Deprotected Lysine Derivatives: Formed after the removal of the Dde and Boc groups.

Functionalized Peptides: Formed after substitution reactions with electrophiles.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Dde-L-lys(boc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it facilitates the construction of peptides with specific sequences and modifications.

Key Applications:

- Branched Peptides: this compound is instrumental in synthesizing branched peptides, which have enhanced biological activity due to their structural complexity. The Dde group can be selectively removed to create branching points in the peptide chain .

- Cyclic Peptides: The ability to introduce cyclic structures is another significant application. This compound can be used to prepare cyclic peptides through intramolecular cyclization after deprotection .

- Di-Epitopic Peptides: These peptides are designed to present multiple epitopes for enhanced immune response and are synthesized using this compound as a building block .

Drug Delivery Systems

This compound has been explored in the development of liposome-based drug delivery systems. Liposomes are spherical vesicles that can encapsulate drugs, improving their solubility and bioavailability.

Applications in Drug Delivery:

- Biocompatibility: The incorporation of this compound into liposomal formulations enhances biocompatibility and stability, allowing for effective drug delivery while minimizing side effects .

- Targeted Delivery: By modifying liposomes with peptides containing this compound, researchers can achieve targeted delivery of therapeutic agents to specific tissues or cells, improving treatment efficacy .

Nucleopeptide Synthesis

Recent studies have highlighted the use of this compound in synthesizing nucleopeptides, which combine nucleic acids and peptides for potential therapeutic applications.

Research Findings:

- Solid-phase Synthesis: Utilizing this compound allows for the incorporation of nucleobases into peptide sequences, facilitating the development of hybrid molecules with unique properties .

- Yield Optimization: While initial yields were low due to steric hindrance from protecting groups, advancements in synthetic strategies have improved yields significantly .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mecanismo De Acción

The mechanism of action of Dde-L-lys(boc)-OH involves the selective protection and deprotection of amino groups. The Dde group provides temporary protection to the alpha-amino group, allowing for selective functionalization of the epsilon-amino group. The Boc group provides protection to the epsilon-amino group, preventing unwanted reactions during peptide synthesis. The selective removal of these protecting groups allows for the stepwise synthesis of complex peptides.

Comparación Con Compuestos Similares

Fmoc-L-lys(boc)-OH: Similar to Dde-L-lys(boc)-OH but uses the Fmoc (fluorenylmethyloxycarbonyl) group for alpha-amino protection.

Cbz-L-lys(boc)-OH: Uses the Cbz (carbobenzyloxy) group for alpha-amino protection.

Uniqueness of this compound:

Selective Deprotection: The Dde group allows for selective deprotection under mild conditions, which is advantageous in the synthesis of sensitive peptides.

Versatility: The dual protection of both amino groups allows for greater flexibility in peptide synthesis and functionalization.

Actividad Biológica

Dde-L-lys(boc)-OH, also known as N-alpha-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-epsilon-(9-fluorenylmethoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. Its unique structural features, including the Dde and Boc protecting groups, contribute to its significant biological activity, particularly in the context of peptide synthesis and protein modification.

Chemical Structure and Properties

This compound has a complex structure characterized by:

- Dde Group : Provides protection for the alpha-amino group.

- Boc Group : Protects the epsilon-amino group.

This dual protection allows for selective reactions during peptide synthesis, making it a valuable building block in organic and medicinal chemistry.

Interaction with Histone Deacetylases (HDACs)

One of the most notable biological activities of this compound is its ability to target histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression through histone modification. The interaction between this compound and HDACs can influence various cellular processes, including:

- Gene Expression Regulation : Modulating gene expression patterns can have implications for cell differentiation and apoptosis.

- Therapeutic Applications : Due to its effects on HDACs, this compound is being explored as a potential candidate for cancer treatment and epigenetic research .

Applications in Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its stability under various conditions and its ability to undergo selective deprotection. The synthesis process typically involves:

- Coupling Reactions : The Boc group allows for coupling with other amino acids while maintaining the integrity of the Dde group.

- Deprotection : After peptide assembly, the Boc group can be removed under mild acidic conditions, exposing the free amino group necessary for further reactions .

Case Studies

- Peptide Array-Based Screening : Research has demonstrated that peptides synthesized using this compound can be screened for biological activity using peptide arrays. This method combines experimental and computational approaches to identify peptides with enhanced intracellular activity .

- Modification of Proteins : this compound can be used to chemically modify proteins by selectively attaching the Dde-L-lys(boc) group to specific lysine residues. This strategy has been employed in various studies aimed at understanding protein function and interactions .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

These findings underscore the compound's potential applications in therapeutic contexts, particularly in cancer biology and epigenetics.

Propiedades

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUZKDZPORXJLE-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.